2,2,4,4-Tetramethyl-3-pentanone imine
Description
General Context of Imine Functional Groups in Organic Synthesis
Imines, also known as Schiff bases, are fundamental intermediates and building blocks in a vast array of organic reactions. byjus.combyjus.com They are formally the nitrogen analogues of aldehydes and ketones, where the carbonyl oxygen is replaced by a nitrogen atom double-bonded to the carbon. byjus.comwikipedia.org This C=N bond is pivotal to their chemistry, participating in reactions such as nucleophilic additions, reductions, and cycloadditions. wikipedia.orgscienceinfo.com
The synthesis of imines is typically achieved through the acid-catalyzed condensation reaction between a primary amine and a carbonyl compound (an aldehyde or a ketone). wikipedia.orgscienceinfo.com This reaction is reversible, and often requires the removal of water to drive the equilibrium towards the imine product. pharmacy180.commasterorganicchemistry.com The versatility of imines is highlighted by their role in the synthesis of a wide range of nitrogen-containing compounds, including amines, amino acids, and heterocyclic systems. byjus.com They are also crucial in various named reactions, such as the Wittig reaction, the Mannich reaction, and the Strecker amino acid synthesis.
Significance of Steric Hindrance in Organic Compounds
Steric hindrance is a critical concept in organic chemistry that describes the influence of the spatial arrangement of atoms and groups on the rate and outcome of chemical reactions. osti.gov Bulky substituents near a reactive center can impede the approach of reagents, thereby slowing down or even preventing a reaction from occurring. nih.gov This steric shielding can also influence the regioselectivity and stereoselectivity of a reaction, favoring the formation of one product over another.
In the context of imine chemistry, steric hindrance plays a significant role in both their formation and reactivity. masterorganicchemistry.com Highly substituted aldehydes and ketones, or bulky primary amines, can exhibit slower rates of imine formation due to the difficulty of the nucleophilic amine in attacking the sterically congested carbonyl carbon. acs.org Conversely, once formed, significant steric bulk around the C=N bond can enhance the stability of the imine by protecting it from nucleophilic attack and hydrolysis. chemicalbook.com This increased stability of sterically hindered imines makes them valuable tools in organic synthesis, allowing for their isolation and use in subsequent transformations where less hindered imines might be too reactive or unstable. masterorganicchemistry.com
Unique Characteristics and Research Interest of 2,2,4,4-Tetramethyl-3-pentanone Imine as a Prototypical Highly Hindered Imine
This compound, also known as di-tert-butylmethanimine, is a prime example of a highly sterically hindered imine. tcichemicals.com Its structure features two bulky tert-butyl groups flanking the imine functional group. This extreme steric congestion confers upon the molecule a remarkable stability, particularly for an aliphatic ketimine, which are often prone to oligomerization or decomposition. chemicalbook.com
The research interest in this compound stems from its utility as a model compound for studying the effects of extreme steric hindrance on chemical reactivity. Its stability allows for detailed investigations of its physical and chemical properties, providing insights that can be extrapolated to other sterically demanding systems.
Physicochemical Properties of this compound:
| Property | Value |
| CAS Number | 29097-52-7 |
| Molecular Formula | C9H19N |
| Molecular Weight | 141.25 g/mol |
| Boiling Point | 78-80 °C |
| Density | 0.809 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.438 |
Data sourced from multiple chemical suppliers and databases. chemicalbook.comchemicalbook.comnih.gov
Overview of Research Areas Pertaining to this compound
The unique properties of this compound have led to its exploration in several areas of chemical research. A primary focus has been its use as a synthetic precursor. The sterically hindered imine can be deprotonated at the nitrogen atom to form a bulky, non-nucleophilic base. Furthermore, the imine itself can act as a substrate in various reactions, with the steric bulk influencing the stereochemical outcome.
Another significant area of research involves its application in coordination chemistry. The nitrogen atom of the imine can act as a ligand, coordinating to metal centers. The bulky tert-butyl groups create a sterically demanding coordination sphere around the metal, which can influence the catalytic activity and selectivity of the resulting metal complexes. These complexes have been investigated for their potential in various catalytic transformations.
Structure
3D Structure
Properties
IUPAC Name |
2,2,4,4-tetramethylpentan-3-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N/c1-8(2,3)7(10)9(4,5)6/h10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMKYJMEMATQPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=N)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373112 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29097-52-7 | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70373112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,4,4-Tetramethyl-3-pentanone Imine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2,2,4,4 Tetramethyl 3 Pentanone Imine
Historical Development of Sterically Hindered Ketimine Synthesis
The formation of imines from ketones and primary amines is a fundamental transformation in organic chemistry. However, the synthesis of ketimines from sterically hindered ketones has historically been a significant challenge. Early methods often resulted in low yields or failed completely due to the steric bulk around the carbonyl group, which hinders the approach of the amine nucleophile and disfavors the formation of the necessary tetrahedral intermediate. The development of synthetic routes to compounds like 2,2,4,4-tetramethyl-3-pentanone imine is part of a broader effort to create highly substituted and sterically encumbered molecules, which are valuable as non-nucleophilic bases, ligands for catalysis, and intermediates in complex molecule synthesis. This has driven research into more forceful and creative synthetic strategies capable of overcoming significant steric barriers. researchgate.netrsc.org
Barbier-Type Reactions for this compound Formation
A significant advancement in the synthesis of this highly hindered imine involves the use of a Barbier-type reaction, which generates an organometallic reagent in situ. wikipedia.org This one-pot approach is particularly advantageous when the organometallic intermediates are unstable. wikipedia.orgnih.gov
Reaction of Pivalonitrile with Tertiary Alkyl Halides
One effective method for forming this compound is the reaction of pivalonitrile (2,2-dimethylpropanenitrile) with a tertiary alkyl halide, such as tert-butyl chloride, in the presence of a metal like lithium or magnesium. wikipedia.orgnrochemistry.com This reaction circumvents the direct use of the sterically hindered ketone.
In this process, the metal reacts with the tert-butyl chloride to form a tert-butyl organometallic species in situ. This potent nucleophile then attacks the electrophilic carbon of the nitrile group in pivalonitrile. Subsequent hydrolysis of the resulting intermediate yields the target ketimine.
| Reactant 1 | Reactant 2 | Metal | Solvent | Product |
| Pivalonitrile | tert-Butyl chloride | Lithium | Tetrahydrofuran (THF) | This compound |
| Pivalonitrile | tert-Butyl bromide | Magnesium | Diethyl ether | This compound |
Mechanistic Considerations of Radical Anion Intermediates
The mechanism of the Barbier reaction is believed to proceed through single-electron transfer (SET) from the metal surface to one of the reactants. nrochemistry.comyoutube.com In the synthesis of this compound from pivalonitrile, the reaction likely involves the formation of a radical anion intermediate.
The proposed mechanism involves the following steps:
Single-Electron Transfer (SET): The metal (e.g., Lithium) transfers an electron to the pivalonitrile, forming a radical anion.
Nucleophilic Attack: Concurrently, the metal reacts with the tertiary alkyl halide to form an organometallic species (or a radical species that quickly combines). nrochemistry.com
Carbon-Carbon Bond Formation: The highly reactive organometallic reagent attacks the nitrile carbon.
Hydrolysis: The intermediate metalloimine is then hydrolyzed during workup to afford the final this compound.
This radical pathway is distinct from the polar, two-electron mechanism of many classic nucleophilic additions and is often invoked in reactions involving metals like Mg, Li, Sm, and Zn. wikipedia.orgnrochemistry.com
Condensation Reactions with 2,2,4,4-Tetramethyl-3-pentanone
The direct condensation of 2,2,4,4-tetramethyl-3-pentanone with an amine source like ammonia (B1221849) represents the most straightforward conceptual pathway to the corresponding imine. However, this route is fraught with challenges due to the extreme steric hindrance of the ketone.
Challenges in Ketimine Formation from Sterically Hindered Ketones
The primary obstacle in the condensation reaction is the severe steric hindrance posed by the two tert-butyl groups adjacent to the carbonyl carbon. nih.gov This steric bulk significantly impedes the nucleophilic attack by ammonia or an amine. nih.gov Even if the initial addition occurs to form the carbinolamine intermediate, the subsequent elimination of water to form the C=N double bond is sterically and electronically disfavored. libretexts.org The equilibrium often lies far to the side of the starting materials, leading to very low yields of the desired imine under standard condensation conditions. nih.gov
Optimization of Reaction Conditions (e.g., water removal, catalysts)
To overcome these challenges, reaction conditions must be optimized to drive the equilibrium toward the product. researchgate.net Key strategies include the use of potent catalysts and efficient water removal.
Lewis Acid Catalysts: Strong Lewis acids, such as titanium(IV) chloride (TiCl₄), are particularly effective catalysts for this transformation. rsc.orgnovartis.com TiCl₄ activates the ketone's carbonyl group by coordinating to the oxygen atom, making the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the amine. The titanium also acts as a powerful water scavenger, forming stable titanium oxides and driving the reaction forward.
Water Removal: The elimination of water is a critical step in imine formation. libretexts.org In addition to chemical scavengers like TiCl₄, physical methods for water removal are often employed. Azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene (B28343) or benzene (B151609) is a classic and effective technique. This method continuously removes water from the reaction mixture, preventing the reverse reaction (hydrolysis of the imine) from occurring.
The combination of a strong Lewis acid catalyst and aggressive water removal is essential for achieving reasonable yields in the synthesis of highly hindered ketimines like this compound from its parent ketone.
| Catalyst | Water Removal Method | Solvent | Outcome |
| p-Toluenesulfonic acid | Azeotropic Distillation | Toluene | Low to moderate yield |
| Titanium(IV) chloride | In-situ (forms TiO₂) | Dichloromethane | Good to high yield rsc.orgnovartis.com |
| Anhydrous MgSO₄/CuSO₄ | Dehydrating Agent | Dichloromethane | Moderate yield acs.org |
Green Chemistry Approaches in Imine Synthesis Relevant to Hindered Systems
Green chemistry principles have guided the development of more sustainable methods for imine synthesis. These approaches aim to reduce waste, eliminate the use of hazardous solvents and reagents, and improve energy efficiency, which is particularly relevant for the formation of sterically demanding compounds.
The elimination of solvents and catalysts represents a significant step toward a more environmentally benign synthesis. Solvent-free, or neat, reactions reduce chemical waste and can simplify product purification. Several techniques have been developed to facilitate imine formation under these conditions, even for challenging hindered systems.
One common approach involves the physical mixing or grinding of reactants. jocpr.com This technique, often performed with a mortar and pestle, increases the surface area of contact between the solid or liquid reactants, promoting the reaction without a bulk solvent. jocpr.com
Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, including the synthesis of imines, under solvent-free conditions. researchgate.net Microwave energy provides rapid and uniform heating, often leading to significantly shorter reaction times and higher yields compared to conventional heating methods. researchgate.net For instance, neat mixtures of non-volatile amines and various aldehydes have been shown to react efficiently under microwave irradiation to yield imines in as little as eight minutes without any catalyst. organic-chemistry.org
Another effective catalyst-free and solvent-free strategy is the removal of the water byproduct under reduced pressure. scirp.org By continuously removing water from the reaction mixture using a vacuum pump, the equilibrium of the condensation reaction is shifted toward the product, driving the reaction to completion. scirp.org This method is advantageous due to its simple operational setup, which involves mixing the aldehyde and amine, stirring, and applying a vacuum. scirp.org However, it has been noted that for some sterically hindered amines, the desired product may not be obtained even with these methods. scirp.org
Table 1: Comparison of Solvent-Free and Catalyst-Free Methods for Imine Synthesis
| Method | Description | Advantages | Limitations for Hindered Systems |
| Grinding | Mechanical mixing of reactants in the absence of a solvent. jocpr.com | Simplicity, low cost, reduced waste. jocpr.com | May have limited effectiveness for highly hindered substrates requiring more energy input. |
| Microwave Irradiation | Use of microwave energy to heat the reaction mixture rapidly and uniformly. researchgate.net | Short reaction times, high yields, energy efficiency. researchgate.net | May require specialized equipment; optimization of power and time is necessary. |
| Pressure Reduction | Removal of water byproduct under vacuum to shift the reaction equilibrium. scirp.org | Simple procedure, high yields, no catalyst needed. scirp.org | The rate can decrease over time; phase transitions may occur with certain reactants. scirp.org |
The removal of water is crucial for driving the reversible imine condensation reaction to completion. While traditional methods might use a Dean-Stark trap with azeotropic distillation, which requires solvents, green alternatives focus on solid, reusable, or non-toxic dehydrating agents. acs.org
Neutral aluminum oxide (Al2O3) has been identified as a highly effective, inexpensive, and reusable dehydrating agent for the catalyst-free synthesis of N-sulfonylimines. nih.gov Its use avoids the need for strong Lewis or Brønsted acid catalysts and facilitates a simple work-up procedure. nih.gov The study highlighted that in the absence of a water scavenger, the reaction's conversion is incomplete due to the hydrolytic effect of the water generated. nih.gov
Other environmentally friendly options include the use of solid acid catalysts that also act as dehydrating agents. Amberlyst® 15, a heterogeneous catalyst, has been successfully employed for imine synthesis at room temperature under solventless conditions, offering high yields and easy separation from the reaction mixture. peerj.com Similarly, anhydrous magnesium sulfate (B86663) (MgSO4) is a common and safe drying agent that absorbs the water produced, shifting the equilibrium toward the imine product in accordance with Le Châtelier's principle. acs.org The use of such agents is preferred over corrosive acids like sulfuric acid. acs.org
Table 2: Environmentally Benign Dehydrating Agents in Imine Synthesis
| Dehydrating Agent | Type | Advantages |
| Neutral Alumina (Al2O3) | Heterogeneous Solid | Reusable, inexpensive, effective in catalyst-free systems, simple work-up. nih.gov |
| Amberlyst® 15 | Heterogeneous Solid Acid Catalyst | Recyclable, commercially available, facilitates solventless reactions at room temperature. peerj.com |
| Anhydrous Magnesium Sulfate (MgSO4) | Solid Drying Agent | Safe, non-corrosive, readily available, effectively shifts reaction equilibrium. acs.org |
Advanced Synthetic Strategies for Analogs and Derivatives of this compound
The synthesis of analogs and derivatives of sterically hindered imines often requires more sophisticated strategies to overcome the steric hindrance and achieve high yields and selectivity. These methods are crucial for creating valuable molecules like hindered tertiary amines, which are important motifs in pharmaceuticals and natural products. nih.gov
Direct reductive amination of ketones is a powerful one-pot method for synthesizing amines. nih.gov However, this reaction is particularly challenging with sterically hindered ketones and secondary amines due to the difficulty in forming the intermediate iminium ion. nih.gov To address this, specific catalytic systems have been developed. For example, a metal-free system using trichlorosilane (B8805176) as the reducing agent and tetramethylethylenediamine (TMEDA) as a Lewis base activator has been shown to efficiently produce sterically hindered tertiary amines from ketones and N-methylaniline. nih.gov Another approach utilizes complementary Rhodium and Ruthenium catalysts with carbon monoxide as a deoxygenating agent for the direct reductive amination of ketones. rsc.org
Enzymatic synthesis offers a highly selective and green alternative for producing chiral derivatives. The discovery and engineering of imine reductases (IREDs) have enabled the asymmetric synthesis of sterically hindered amines. acs.org Through genome mining and site-saturation mutagenesis, IREDs have been developed with improved activity toward bulky substrates, allowing for the preparative-scale synthesis of chiral 1-substituted tetrahydro-β-carbolines with excellent optical purity. acs.org
For the synthesis of arylated derivatives, sequential catalysis provides an atom-economic route. A method involving ruthenium(0)-catalysis enables the direct C–H arylation of simple imines with organoboranes under neutral conditions. rsc.org This is followed by a one-pot catalytic hydrosilylation of the newly formed sterically varied imine to produce valuable biaryl amines in good to excellent yields. rsc.org This strategy allows for the construction of complex, sterically-hindered amine derivatives from simple aldehyde precursors in a two-step, one-pot procedure. rsc.org
Table 3: Advanced Synthetic Strategies for Hindered Imine Derivatives
| Strategy | Description | Key Products/Derivatives | Advantages |
| Direct Reductive Amination | One-pot reaction of a ketone and an amine with a reducing agent to form an amine. nih.gov | Sterically hindered tertiary amines. nih.govrsc.org | Atom-economical, proceeds under mild conditions. nih.gov |
| Enzymatic Reduction | Use of engineered imine reductases (IREDs) for asymmetric reduction. acs.org | Chiral amines and heterocycles. acs.org | High enantioselectivity, environmentally friendly (biocatalysis). acs.org |
| Sequential C–H Arylation / Hydrosilylation | Ruthenium(0)-catalyzed C–H arylation of an imine followed by in-situ hydrosilylation. rsc.org | Sterically hindered biaryl amines. rsc.org | High atom economy, one-pot procedure, broad substrate scope. rsc.org |
Reactivity and Mechanistic Pathways of 2,2,4,4 Tetramethyl 3 Pentanone Imine
Hydrolysis and Reversibility of Imine Formation
The formation of an imine from a ketone and an amine is a reversible condensation reaction that exists in equilibrium with its starting materials and water. masterorganicchemistry.com The hydrolysis of the imine is the reverse reaction.
The hydrolysis of imines is typically catalyzed by acid and involves the protonation of the imine nitrogen, followed by the nucleophilic attack of water on the imine carbon. masterorganicchemistry.com This forms a carbinolamine intermediate, which then eliminates the amine to yield the original ketone. masterorganicchemistry.commasterorganicchemistry.com
For 2,2,4,4-tetramethyl-3-pentanone imine, the steric hindrance that protects the imine carbon from nucleophilic attack also retards the rate of hydrolysis. acs.org The approach of a water molecule to the protonated iminium ion is sterically hindered, making the hydrolysis process significantly slower than for less congested imines. While specific kinetic studies on the hydrolysis of this particular imine are not widely detailed in the literature, the general principles of imine hydrolysis kinetics suggest a lower rate constant compared to unhindered analogues. rsc.orgresearchgate.netpsu.edu The stability of this imine in aqueous media is a direct consequence of this kinetic barrier to hydrolysis.
The equilibrium of imine formation is governed by thermodynamic principles. researchgate.netnih.gov According to Le Chatelier's principle, the removal of water from the reaction mixture drives the equilibrium toward the formation of the imine product. masterorganicchemistry.com In the synthesis of highly hindered imines like this compound, this is particularly crucial. The significant steric strain present in the product can make its formation less thermodynamically favorable compared to simpler imines. researchgate.net Therefore, efficient synthesis often requires the use of dehydrating agents or a Dean-Stark apparatus to sequester the water byproduct and force the reaction to completion. masterorganicchemistry.com The position of the equilibrium is a delicate balance between the entropic advantage of forming multiple product molecules and the enthalpic penalty associated with steric strain in the hindered imine. nih.gov
Oxidation Reactions Involving this compound
The oxidation of imines can lead to various products, including amides, oxaziridines, or nitrones, depending on the oxidant and reaction conditions. nih.govorganic-chemistry.orgrsc.org Common methods for imine oxidation include the use of peroxy acids or metal-catalyzed aerobic oxidation. nih.gov
Research into the oxidation of sterically hindered imines has shown that these reactions are feasible but may require specific catalysts or conditions. For instance, N-heterocyclic carbene (NHC)-catalyzed aerobic oxidation has been successfully used to convert sterically hindered aldimines into their corresponding amides in good yields. nih.gov One study noted that an imine derived from the sterically hindered 2,6-dichlorobenzaldehyde (B137635) could be oxidized to the corresponding amide in 70% yield, demonstrating that severe steric hindrance is not an absolute barrier to oxidation. nih.gov
Formation of Oxaziridines from this compound
The oxidation of imines to oxaziridines is a well-established transformation in organic chemistry. nih.gov In the case of this compound, the presence of bulky tert-butyl groups significantly influences its reactivity. The standard and most common method for the synthesis of oxaziridines from imines is through oxidation with a peroxy acid, with meta-chloroperbenzoic acid (m-CPBA) being a frequently used reagent. nih.govacs.org
The reaction involves the transfer of an oxygen atom from the peroxy acid to the imine nitrogen, resulting in the formation of a three-membered oxaziridine (B8769555) ring. The significant steric hindrance provided by the two tert-butyl groups in this compound leads to the formation of a notably stable oxaziridine, 3,3-di-tert-butyloxaziridine. nih.gov This enhanced stability allows for its isolation in pure form and storage at room temperature for extended periods without significant decomposition. nih.gov
The general reaction can be depicted as follows:

Caption: General schematic of oxaziridine synthesis from an imine using m-CPBA.
Mechanistic Insights into Oxaziridine Formation
Experimental and theoretical studies support a two-step mechanism for the oxidation of imines by peroxy acids. nih.gov This process is analogous to the Baeyer-Villiger oxidation of ketones. The proposed mechanism involves the nucleophilic attack of the imine nitrogen on the peroxy acid, leading to a tetrahedral intermediate. This is followed by the intramolecular transfer of the oxygen atom and the elimination of a carboxylic acid molecule.
The key steps are:
Nucleophilic Attack: The nitrogen atom of the imine acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid.
Intermediate Formation: A zwitterionic or hydrogen-bonded intermediate is formed.
Oxygen Transfer and Ring Closure: An intramolecular SN2-type displacement occurs where the nitrogen lone pair attacks the adjacent oxygen, leading to the formation of the oxaziridine ring and the departure of the carboxylate anion.
The steric hindrance in this compound likely influences the rate of this reaction, potentially requiring more forcing conditions compared to less hindered imines.
Stereochemical Aspects of Oxaziridine Formation
The oxidation of imines to oxaziridines can proceed with stereoselectivity, particularly when the imine itself is chiral or when a chiral oxidizing agent is employed. For acyclic imines, the stereochemical outcome is often governed by the approach of the oxidizing agent to the lone pair of the imine nitrogen.
In the case of a prochiral imine, the two faces of the C=N double bond are diastereotopic. The peroxy acid can approach from either the Re or Si face, potentially leading to a mixture of diastereomeric oxaziridines if a new stereocenter is formed. The steric bulk of the tert-butyl groups in this compound would be expected to play a significant role in directing the approach of the oxidizing agent, although specific studies on the stereochemical outcome for this particular compound are not extensively detailed in the provided search results. Generally, the oxidant will approach from the less sterically hindered face of the imine. nih.gov
Role as a Precursor or Intermediate in Organic Transformations
Synthesis of Alkoxylamines
The oxaziridine derived from this compound, 3,3-di-tert-butyloxaziridine, serves as a valuable reagent for the synthesis of alkoxylamines. rowan.eduacs.org Alkoxylamines are important functional groups found in various biologically active molecules and are useful as synthetic intermediates.
The synthesis involves the amination of alkoxides with 3,3-di-tert-butyloxaziridine. rowan.eduacs.org In this reaction, the alkoxide, generated by treating an alcohol with a base, acts as a nucleophile and attacks the nitrogen atom of the oxaziridine ring. This leads to the cleavage of the N-O bond and the formation of the desired alkoxylamine, with di-tert-butyl ketone as a byproduct. The steric hindrance of the 3,3-di-tert-butyloxaziridine contributes to its stability and selectivity in these reactions. nih.gov
The general transformation is outlined below:
| Reactant 1 | Reactant 2 | Product | Byproduct |
| Alcohol | Base | Alkoxide | Conjugate acid of base |
| Alkoxide | 3,3-di-tert-butyloxaziridine | Alkoxylamine | Di-tert-butyl ketone |
Table 1: General scheme for the synthesis of alkoxylamines from alcohols using 3,3-di-tert-butyloxaziridine.
Other Electrophilic Reactivity of Highly Hindered Imine Derivatives
While the primary electrophilic reaction of this compound is its oxidation to an oxaziridine, other electrophilic transformations are conceivable, though less commonly reported for this specific compound due to its significant steric bulk. In general, imines can undergo addition reactions with a variety of nucleophiles. nih.gov The electrophilicity of the imine carbon can be enhanced by protonation or by coordination to a Lewis acid.
However, the steric hindrance in this compound would significantly disfavor the approach of many nucleophiles to the imine carbon. Reactions that do occur would likely require highly reactive nucleophiles or forcing reaction conditions. The bulky tert-butyl groups shield the electrophilic carbon, making it less accessible for nucleophilic attack.
Reactions with Transition Metal Complexes and Other Reagents
The interaction of this compound with transition metal complexes is not extensively documented in the provided search results. However, related sterically hindered ligands, such as di(tert-butyl)amide, have been shown to form complexes with various transition metals. nih.gov It is plausible that the nitrogen atom of this compound could act as a ligand, coordinating to a metal center through its lone pair of electrons.
The steric bulk of the imine would likely limit the coordination number of the resulting metal complex and could influence its geometry and reactivity. Such complexes could potentially be used in catalysis, although specific applications have not been detailed.
Furthermore, the oxaziridine derived from this compound can undergo rearrangements mediated by transition metals. For instance, treatment of oxaziridines with iron(II) sulfate (B86663) has been reported to induce rearrangement to amides. nih.gov This suggests that the corresponding oxaziridine could be converted to N-pivaloyl-pivalamide under similar conditions.
Activation of Strong Chemical Bonds by Metal Complexes Featuring Imine Ligands
The activation of strong, typically inert chemical bonds, such as carbon-hydrogen (C-H) bonds, is a central goal in modern chemistry. Transition metal complexes are powerful tools for this purpose, and the ligands coordinated to the metal center play a crucial role in modulating their reactivity. nih.gov Bulky ligands, like those derived from this compound, can promote C-H activation by providing steric pressure that favors the formation of less-hindered organometallic intermediates.
The general mechanism for transition-metal-mediated C-H bond activation often involves oxidative addition, where a low-valent metal center inserts into the C-H bond. rsc.orgyoutube.com This process increases the metal's oxidation state and coordination number. The steric bulk of the ancillary ligands, such as the di-tert-butylmethanimine ligand, is critical. It can prevent catalyst deactivation pathways like dimerization and can influence the regioselectivity of the C-H activation by favoring sterically accessible C-H bonds. dmaiti.com
Another pathway involves metal-ligand cooperation (MLC), where the ligand is not merely a spectator but actively participates in the bond-breaking process. nih.gov For instance, an imine ligand could be deprotonated to form an amido ligand, which can then act as an internal base to facilitate C-H bond cleavage in a substrate. While specific studies detailing the use of this compound in this context are specialized, the principles of ligand-controlled reactivity are well-established. The significant steric hindrance provided by the two tert-butyl groups would be expected to create a well-defined coordination pocket, potentially enabling site-selective functionalization of substrates. dmaiti.com
Research in the broader field of C-H activation demonstrates that the choice of ligand is paramount in achieving high efficiency and selectivity. The table below illustrates representative conditions for palladium-catalyzed C-H olefination, highlighting the critical role of ligands and reaction parameters in activating C-H bonds.
| Entry | Arene Substrate | Alkene | Catalyst | Ligand/Additive | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 1,3-Dimethoxybenzene | Ethyl acrylate | Pd(OAc)₂ | 3-Nitropyridine | TFA | 100 | 85 |
| 2 | Toluene (B28343) | Styrene | Pd(OAc)₂ | Ag₂CO₃ | TFA | 120 | 70 |
| 3 | Anisole | n-Butyl acrylate | Pd(OAc)₂ | Benzoquinone | AcOH | 110 | 78 |
| 4 | Benzene (B151609) | Ethyl acrylate | Pd(TFA)₂ | None | TFA/CH₂Cl₂ | 25 | 65 |
Carbon-Nitrogen Bond Forming Reactions
Carbon-nitrogen (C-N) bond formation is a cornerstone of organic synthesis, essential for the production of pharmaceuticals, agrochemicals, and materials. nih.govtcichemicals.com Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, is a particularly atom-economical method for creating C-N bonds. nih.gov Metal complexes featuring imine-derived ligands are active catalysts for these transformations.
The catalytic cycle for hydroamination often begins with the reaction of the metal precursor with the amine or imine substrate. In the context of this compound, it can serve as a precursor to an amido ligand upon deprotonation. The general mechanism for an intramolecular hydroamination catalyzed by a titanium complex, for example, involves several key steps:
Ligand Exchange: The amine substrate coordinates to the metal center, displacing another ligand.
Migratory Insertion: The coordinated alkene or alkyne moiety of the substrate inserts into the metal-amide (M-N) bond. This is a crucial C-N bond-forming step, creating a new metallacyclic intermediate. youtube.com
Protonolysis: The newly formed organometallic intermediate reacts with another molecule of the amine substrate, cleaving the metal-carbon bond and releasing the cyclized product. This step regenerates the catalytically active metal-amide species, allowing the cycle to continue.
The steric bulk of the di-tert-butylketimine-derived ligand would significantly influence the migratory insertion step, potentially affecting the regioselectivity and stereoselectivity of the reaction. The bulky environment can direct the approach of the unsaturated bond, favoring the formation of specific isomers. While this specific imine is not always the direct ligand in cataloged reactions, related bulky N-donor ligands are frequently employed in catalyst design for C-N bond formation.
The following table presents data from a study on the palladium-catalyzed diamination of conjugated dienes, a related C-N bond-forming reaction, which illustrates how catalyst systems can be optimized for such transformations. nih.gov
| Entry | Catalyst | Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ | - | Toluene | 80 | 12 | 85 |
| 2 | Pd₂(dba)₃ | PPh₃ | Toluene | 80 | 12 | 82 |
| 3 | Pd(OAc)₂ | PPh₃ | Toluene | 80 | 12 | 75 |
| 4 | Pd(PPh₃)₄ | - | THF | 65 | 24 | 60 |
| 5 | Pd(PPh₃)₄ | - | Dioxane | 100 | 10 | 78 |
Catalytic Applications and Ligand Design Strategies Involving 2,2,4,4 Tetramethyl 3 Pentanone Imine
Design Principles for Ligands Incorporating Bulky Imine Moieties
The incorporation of bulky substituents is a cornerstone of modern ligand design, aimed at enhancing catalytic performance. snnu.edu.cn The 2,2,4,4-tetramethyl-3-pentanone imine, also known as di-tert-butylmethanimine, features two tertiary butyl groups flanking the imine functional group. This significant steric bulk is a key feature in the design of ligands for transition metal catalysts.
Steric Tuning for Kinetic Stabilization and Reactivity Control
The spatial arrangement of atoms and groups within a ligand profoundly influences the reactivity and geometry of the resulting metal complex. lookchem.com Bulky imine moieties, such as that from this compound, introduce significant steric hindrance around the metal center to which they are coordinated. snnu.edu.cnalfachemic.com
This steric bulk serves several critical functions:
Kinetic Stabilization: The bulky groups can protect the catalytically active metal center from deactivation pathways, such as the coordination of unwanted substrates or catalyst aggregation. snnu.edu.cnlookchem.com This protective shielding can lead to improved catalyst stability and longevity.
Reactivity Control: Steric hindrance can dictate the trajectory of incoming substrates, thereby influencing the selectivity of the reaction. lookchem.com By creating a well-defined chiral pocket around the metal center, bulky ligands can enforce a specific coordination geometry, which is crucial for achieving high levels of enantioselectivity in asymmetric catalysis. lookchem.com
Facilitating Key Catalytic Steps: In many catalytic cycles, sterically demanding ligands are advantageous because they can promote crucial steps like oxidative addition and reductive elimination, which are often necessary for efficient catalyst turnover. researchgate.net
The introduction of bulky groups into the ligand structure is a proven strategy for enhancing catalytic activity and influencing polymer properties in processes like ethylene (B1197577) polymerization. snnu.edu.cn For instance, modifying the steric properties of the catalyst can allow for more controlled polymerization processes. snnu.edu.cn
Electronic Properties of Imine-Based Ligands
The electronic nature of imine-based ligands is as crucial as their steric profile. The defining feature is the carbon-nitrogen double bond (C=N), which possesses unique electronic characteristics that are valuable in catalysis. alfachemic.combeilstein-journals.org The nitrogen atom's lone pair of electrons can coordinate with various metals that have empty orbitals, forming stable complexes. alfachemic.combeilstein-journals.org
Key electronic properties include:
σ-Donation and π-Acceptance: The imine nitrogen acts as a σ-donor through its lone pair. The C=N bond also has an associated π* antibonding orbital, which can participate in π-backbonding with electron-rich metal centers. The balance of these electronic effects can be fine-tuned by altering the substituents on the imine's carbon and nitrogen atoms.
Electron-Withdrawing Nature: The imine bond can act as an electron-withdrawing group, which influences the electronic density at the metal center. scholaris.ca This modulation of the metal's electronic properties can significantly impact its catalytic activity and selectivity. snnu.edu.cn By adjusting the electronic environment, it is possible to obtain catalysts with superior performance. alfachemic.combeilstein-journals.org
The combination of tunable steric and electronic properties allows for the rational design of imine-based ligands to achieve specific catalytic outcomes. snnu.edu.cnbeilstein-journals.org
Role of Highly Hindered Imines in Homogeneous Catalysis
Highly hindered imines are instrumental in developing catalysts for a range of homogeneous catalytic processes. Their unique steric and electronic structures lead to complexes with enhanced stability and selectivity. alfachemic.com In particular, the development of chiral ligands from hindered imines has been pivotal for asymmetric catalysis.
Asymmetric Catalysis with Chiral Imine-Derived Ligands
The primary goal of asymmetric catalysis is the synthesis of a single enantiomer of a chiral product. This is frequently achieved using a chiral catalyst, often a metal complex bearing a chiral organic ligand. nih.govnih.gov Chiral ligands derived from sterically hindered imines create a specific three-dimensional environment around the metal, forcing the reaction to proceed through a lower energy pathway for the formation of one enantiomer over the other.
Palladium-catalyzed asymmetric allylic alkylation (AAA) is a powerful method for forming enantioselective carbon-carbon bonds. nih.govwikipedia.org The reaction involves the substitution of a leaving group in an allylic position, proceeding through a π-allylpalladium intermediate. wikipedia.org The enantioselectivity of the reaction is controlled by the chiral ligand attached to the palladium catalyst, which dictates the face of the allyl group that the nucleophile attacks. nih.gov
The effectiveness of this reaction relies heavily on the design of the chiral ligand. nih.gov Ligands incorporating bulky groups, such as the di-tert-butyl groups found in this compound, are desirable. The steric bulk can influence the geometry of the π-allylpalladium complex and control the approach of the nucleophile, thereby enhancing enantioselectivity. chemrxiv.org While numerous chiral phosphine (B1218219) ligands have been developed for this purpose, the principles of steric control are universal. nih.govwikipedia.org Chiral phosphine-oxazoline (PHOX) ligands, for example, often feature a bulky group like tert-butyl on the oxazoline (B21484) ring to effectively shield one side of the catalytic center. A chiral ligand derived from this compound would offer a significant steric profile to direct the incoming nucleophile, making it a conceptually promising scaffold for this class of reactions.
The asymmetric hydrogenation of imines is a direct and efficient method for producing chiral amines, which are valuable building blocks in pharmaceuticals and agrochemicals. researchgate.net Hydrogenating sterically hindered imines presents a significant challenge. researchgate.net
Recent research has demonstrated a highly efficient palladium-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. researchgate.net This process achieves excellent enantioselectivities (up to 99% ee) and high catalytic activities by employing a sterically bulky phosphine ligand, (R)-DTBM-SegPhos. researchgate.net The success of this ligand highlights the importance of steric bulk in achieving high performance for challenging substrates. researchgate.net
The study investigated the hydrogenation of various N-tosylimines with bulky substituents. The results, summarized in the table below, show consistently high yields and enantioselectivities across a range of substrates.
| Entry | Substrate (R1) | Substrate (R2) | Yield (%) | ee (%) |
|---|---|---|---|---|
| 1 | Phenyl | tert-Butyl | 99 | 92.2 |
| 2 | 4-MeOC6H4 | tert-Butyl | 99 | 99.0 |
| 3 | 4-FC6H4 | tert-Butyl | 98 | 96.0 |
| 4 | 2-Naphthyl | tert-Butyl | 99 | 99.4 |
| 5 | Phenyl | 1-Adamantyl | 99 | 99.8 |
| 6 | 4-MeOC6H4 | 1-Adamantyl | 99 | 99.9 |
Data sourced from research on Pd(OAc)₂-catalyzed asymmetric hydrogenation of sterically hindered N-tosylimines. researchgate.net
These findings underscore the principle that ligands with substantial steric hindrance, a key characteristic of those derived from this compound, are crucial for the successful asymmetric hydrogenation of challenging, bulky substrates. researchgate.net
Metal-Catalyzed Nucleophilic Additions to Imines
The addition of nucleophiles to the carbon-nitrogen double bond of imines is a fundamental process for synthesizing amines, which are vital building blocks in pharmaceuticals and agrochemicals. Metal catalysts play a crucial role in activating the imine group, making it more susceptible to nucleophilic attack. The use of sterically hindered imine ligands, such as those derived from this compound, can significantly influence the outcome of these reactions. The bulky di-tert-butyl groups surrounding the imine functionality create a sterically demanding environment around the metal center. This hindrance can direct the approach of the nucleophile, leading to enhanced selectivity. For instance, in palladium-catalyzed arylations of imines with arylboronic acids, the ligand structure is critical for achieving high yields and enantioselectivities. acs.org While many systems use chiral phosphines or N-heterocyclic carbenes, the principles of steric control are universal. A ligand like this compound would enforce a specific coordination geometry, preventing unwanted side reactions and potentially favoring the formation of a desired product isomer.
Stereoselectivity Control by Ligand Sterics
The steric properties of a ligand are a cornerstone of asymmetric catalysis, dictating the three-dimensional space around a catalytic metal center and thereby controlling the stereochemical outcome of a reaction. numberanalytics.com The concept of using bulky ligands to create a chiral pocket that favors one enantiomeric pathway over another is well-established. This compound, with its two bulky tert-butyl groups, exemplifies a ligand where steric effects are dominant. researchgate.net These groups can effectively shield quadrants of space around the metal, forcing substrates to bind in a specific orientation. This control is crucial for stereoselectivity. For example, in hydroformylation reactions, the use of bulky phosphine ligands is known to influence the ratio of linear to branched products by sterically disfavoring the transition state that leads to the branched isomer. numberanalytics.com Similarly, when incorporated into a chiral framework, the steric bulk of the di-tert-butylmethanimine moiety can amplify the chiral induction, leading to higher enantiomeric excess in the products. The rigidity and defined steric profile of such ligands are key to creating highly selective catalysts. chemrxiv.org
α-Arylation Reactions Mediated by Bulky Imine Ligands
Palladium-catalyzed α-arylation of ketones is a powerful method for forming carbon-carbon bonds, but it often relies on sterically hindered and electron-rich phosphine or N-heterocyclic carbene (NHC) ligands to achieve high efficiency. nih.govnih.govorganic-chemistry.org These bulky ligands facilitate the crucial reductive elimination step and prevent side reactions like β-hydride elimination. The use of bulky imine ligands presents an alternative strategy. A complex formed with this compound would provide significant steric shielding to the palladium center. This steric hindrance is critical for promoting the desired C-C bond formation and preventing the formation of diarylated byproducts, thus enhancing selectivity for the mono-arylated product. researchgate.net Research has shown that tailoring the steric and electronic properties of chelating ligands is a powerful tool for improving catalyst activity and selectivity in these transformations. nih.govnih.gov
Below is a table showing the effect of different ligands on the efficiency of palladium-catalyzed α-arylation of 2-methyl-3-pentanone, illustrating the importance of ligand structure.
| Catalyst/Ligand | Aryl Halide | Yield (%) | Selectivity (Methylene:Methyl) |
| Pd₂(dba)₃ / Ligand A | 4-chlorotoluene | 95 | >98:<2 |
| Pd(OAc)₂ / Ligand B | 4-bromobenzonitrile | 88 | >98:<2 |
| Pd₂(dba)₃ / Ligand C | 1-chloro-4-(trifluoromethyl)benzene | 92 | >98:<2 |
This table is illustrative of typical results in α-arylation reactions where bulky ligands (represented here as Ligands A, B, C) are used to achieve high yield and regioselectivity. Data is generalized from findings in the field. organic-chemistry.org
Iron-Based Oxygenation Catalysis with Imine Ligands
Iron complexes are attractive catalysts for the selective oxygenation of C-H bonds due to iron's low cost and low toxicity. The design of the ligand sphere around the iron center is paramount for controlling the reactivity and selectivity of these catalysts. researchgate.net Imine-based ligands are frequently used in this context. The incorporation of a bulky ligand like this compound can provide a robust framework that protects the iron center from forming inactive oxo-bridged dimers. Furthermore, the steric bulk can influence the substrate's approach, potentially leading to regioselective oxidation of specific C-H bonds. For instance, in the oxidation of alkanes, the catalyst must differentiate between primary, secondary, and tertiary C-H bonds. A highly congested ligand environment can restrict access to more sterically hindered C-H bonds, thereby favoring the oxidation of less hindered positions. researchgate.net
Copper-Catalyzed Imine Transfer Reactions
Copper catalysis has emerged as a versatile tool in organic synthesis. In the context of imine chemistry, copper catalysts are effective in various transformations, including hydroaminations and multicomponent reactions. scranton.edudntb.gov.ua While specific "imine transfer" reactions involving this compound as a ligand are not extensively documented, the principles of copper catalysis suggest a potential role. In copper-catalyzed reactions, the ligand modulates the electronic properties and steric environment of the copper center. A bulky imine ligand could stabilize the catalytically active species and control selectivity. For example, in copper-catalyzed propargylation of aldehydes, the choice of catalyst and reaction conditions is crucial for achieving high chemoselectivity. nih.gov A sterically demanding ligand could influence the coordination of reactants to the copper center, thereby directing the reaction pathway towards a desired product.
Metal-Ligand Cooperation in Catalytic Cycles
Metal-ligand cooperation (MLC) is a paradigm in catalysis where the ligand is not a mere spectator but actively participates in bond activation and formation steps. This often involves a reversible modification of the ligand, such as aromatization/dearomatization or protonation/deprotonation of a ligand arm. However, the presence of extreme steric bulk can sometimes hinder or even completely block these cooperative pathways. chemrxiv.org A ligand such as this compound, due to its significant steric congestion around the imine nitrogen, might be expected to favor a more classical "spectator" role. The bulky tert-butyl groups could prevent the close approach of a substrate to the ligand for a cooperative activation step. Conversely, under specific geometric arrangements, the imine nitrogen could still function as a proton acceptor or a coordination site, potentially enabling a cooperative mechanism if the steric constraints are overcome. The interplay between steric hindrance and the potential for MLC is a key consideration in ligand design. chemrxiv.org
Catalyst Loading and Reaction Efficiency in the Presence of Hindered Imine Ligands
A major goal in catalysis is to achieve high product yields with minimal amounts of catalyst (low catalyst loading). The stability and activity of the catalyst are key factors in achieving this efficiency. Hindered ligands, such as this compound, can play a crucial role in enhancing catalyst performance. The steric bulk provided by the ligand can protect the metal center from degradation pathways, such as aggregation into inactive nanoparticles, thereby increasing the catalyst's lifetime and turnover number (TON). nih.gov In palladium-catalyzed cross-coupling reactions, for example, robust ligands that form stable, well-defined precatalysts often lead to more reliable and efficient reactions, allowing for catalyst loadings to be reduced significantly, sometimes to parts-per-million (ppm) levels. youtube.com
The following table illustrates how decreasing catalyst loading can still result in high yields for a Suzuki coupling reaction, a common benchmark for catalyst efficiency.
| Catalyst | Catalyst Loading (mol%) | Substrate 1 | Substrate 2 | Yield (%) |
| Pd(OAc)₂ / SPhos | 1.0 | 4-bromotoluene | Phenylboronic acid | >99 |
| Pd-G3-SPhos | 0.1 | 4-bromotoluene | Phenylboronic acid | >99 |
| Pd-G4-SPhos | 0.01 | 4-bromotoluene | Phenylboronic acid | 98 |
This table demonstrates the principle of high efficiency in modern cross-coupling catalysis, where advanced precatalysts (represented here by generations G3 and G4) with bulky ligands (like SPhos) enable significant reductions in catalyst loading. Data is representative of findings in the field.
Advanced Spectroscopic Characterization and Mechanistic Probes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure and behavior of 2,2,4,4-tetramethyl-3-pentanone imine in solution.
Variable-Temperature (VT) NMR is a powerful method used to study dynamic processes such as conformational changes and intermolecular exchange. For this compound, the two bulky tert-butyl groups flanking the imine C=N bond are expected to severely restrict rotation around the C-C bonds adjacent to the imine, leading to a conformationally rigid structure.
While specific VT-NMR studies on this particular imine are not extensively detailed in the reviewed literature, the technique would be employed to probe its well-known stability. By acquiring NMR spectra over a range of temperatures, researchers could confirm the absence of significant conformational changes or dynamic processes, such as syn/anti isomerization, up to high temperatures. This would provide quantitative evidence for the molecule's conformational robustness, a direct consequence of the severe steric hindrance. Similarly, VT-NMR could be used to monitor the rate of hydrolysis in the presence of D₂O at elevated temperatures, confirming its high stability against nucleophilic attack compared to less hindered imines.
NMR spectroscopy is exceptionally suited for monitoring the progress of chemical reactions in real-time, allowing for the identification of transient intermediates and the determination of reaction kinetics. nih.gov A series of ¹H NMR spectra can be acquired at regular intervals to track the disappearance of reactant signals and the concurrent appearance of product signals. researchgate.net
For instance, in a hypothetical hydrolysis reaction of this compound, the sharp singlet corresponding to the two equivalent tert-butyl groups of the imine would decrease in integral intensity over time. Simultaneously, new signals corresponding to the tert-butyl groups of the resulting 2,2,4,4-tetramethyl-3-pentanone and ammonia (B1221849) would appear and grow. By integrating these peaks at each time point, a kinetic profile of the reaction can be constructed. This method allows for a non-invasive way to understand reaction mechanisms and identify any potential intermediate species. uni-muenchen.de
Table 1: Representative ¹H NMR Data for Monitoring Imine Reactions
| Compound | Functional Group | Representative Chemical Shift (δ, ppm) |
| This compound | C(CH₃)₃ | ~1.20 (s, 18H) |
| NH | ~8.50 (s, 1H) | |
| 2,2,4,4-Tetramethyl-3-pentanone (Product) | C(CH₃)₃ | ~1.30 (s, 18H) |
| Amine/Amide Product | Varies | Varies |
Note: Chemical shifts are approximate and depend on the solvent and reaction conditions.
Infrared (IR) Spectroscopy for Functional Group Analysis and In-Situ Studies
Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule. For this compound, the most characteristic vibration is the C=N stretching frequency. This absorption provides a clear diagnostic marker for the presence of the imine functional group. nih.gov
In-situ IR spectroscopy, particularly using technologies like Attenuated Total Reflection (ATR), enables the real-time monitoring of reactions under various conditions, including high temperature and pressure. nih.govrsc.org This method is invaluable for studying reactions on surfaces or in solution, providing mechanistic insights by tracking the changes in vibrational modes of reactants, intermediates, and products. nih.gov For example, during a catalytic hydrogenation of this compound, one could monitor the decrease in the intensity of the C=N stretching band and the appearance of N-H and C-H stretching bands of the corresponding amine product.
Table 2: Key IR Absorption Frequencies for this compound
| Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| C=N Stretch | ~1650-1660 | Medium-Strong |
| C-H Stretch (sp³) | ~2870-2960 | Strong |
| N-H Stretch | ~3300-3400 | Weak-Medium |
| C-H Bend | ~1365-1470 | Medium |
Data derived from public spectral databases. nih.gov
X-Ray Crystallography for Structural Elucidation of Imine Complexes and Derivatives
For this compound and its derivatives, such as metal complexes, X-ray crystallography can confirm the steric effects of the tert-butyl groups on the geometry of the imine core. It can reveal subtle distortions from ideal geometries and provide insights into intermolecular interactions. Public databases indicate that crystal structure data for compounds containing this compound are available in the Crystallography Open Database (COD), demonstrating its utility in structural chemistry. nih.gov Analysis of such structures would provide exact measurements of the C=N bond length and the C-C=N and C-N-H bond angles, offering a solid-state picture to complement solution-phase NMR studies.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photochromic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions. The C=N double bond in an imine constitutes a chromophore. The electronic structure of this compound contains σ (sigma) bonds, π (pi) bonds, and non-bonding (n) lone pair electrons on the nitrogen atom.
The absorption spectrum of this imine shows a maximum absorption (λmax) at approximately 195 nm. This high-energy absorption is consistent with π → π* and n → σ* transitions. libretexts.orgyoutube.com The π → π* transition involves promoting an electron from the π bonding orbital of the C=N bond to the corresponding π* anti-bonding orbital. uzh.ch A lower energy, and typically less intense, n → π* transition, involving the promotion of a non-bonding electron from the nitrogen lone pair to the π* anti-bonding orbital, is also expected but may be obscured or occur at shorter wavelengths. No photochromic properties for this specific imine have been reported in the reviewed scientific literature.
Table 3: Electronic Transitions of this compound
| Transition Type | Wavelength (λmax) | Chromophore |
| π → π | ~195 nm | C=N |
| n → σ | <200 nm | C-N, N-H |
| n → π* | Expected, may be weak or overlapped | C=N |
Mass Spectrometry for Reaction Product Identification and Mechanistic Tracing
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. It is also widely used to identify products in complex reaction mixtures and trace reaction pathways using isotopically labeled reagents. purdue.edunih.gov
For this compound, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) of 141. The fragmentation of this ion is dictated by the formation of stable carbocations. Key fragmentation pathways would include:
Loss of a methyl radical (•CH₃): This is a common fragmentation for molecules with tert-butyl groups, leading to a stable tertiary carbocation. This would produce a fragment ion at m/z 126. researchgate.net
Alpha-cleavage: Cleavage of the C-C bond alpha to the nitrogen atom, resulting in the loss of a tert-butyl radical (•C(CH₃)₃). This would generate a highly stable fragment ion at m/z 84. This is often a dominant fragmentation pathway for sterically hindered amines and imines. pearson.com
By using high-resolution mass spectrometry (HRMS), the exact mass of reaction products can be determined, allowing for the unambiguous assignment of their elemental composition. Tandem mass spectrometry (MS/MS) can be used to fragment specific ions from a reaction mixture, helping to confirm their structure and providing deeper mechanistic insights.
Emerging Research Directions and Future Outlook
Development of Novel Synthetic Routes for Ultrahindered Imine Architectures
The synthesis of sterically hindered imines, particularly ketimines derived from bulky ketones like 2,2,4,4-tetramethyl-3-pentanone, is often inefficient under standard condensation conditions. tandfonline.com The steric bulk impedes the approach of the amine nucleophile and destabilizes the tetrahedral intermediate. Consequently, research has focused on developing novel synthetic methodologies to overcome these limitations.
Traditional methods often require harsh conditions, such as azeotropic distillation with or without acid catalysis, which may not be suitable for sensitive substrates. tandfonline.com Early approaches for highly hindered ketones involved reagents like titanium tetrachloride, but these can be unsatisfactory for certain functionalized molecules. tandfonline.com A significant challenge lies in achieving high yields under mild conditions, especially when acidic or basic catalysts risk causing unwanted side reactions like epimerization in chiral substrates. tandfonline.com
To address these issues, newer catalytic systems are being explored. One promising direction is the use of Lewis acidic catalysts that are insensitive to hydrolysis and can operate under strictly neutral conditions. For instance, dibutyltin (B87310) dichloride has been shown to be a highly efficient catalyst for the formation of ketimines from sterically demanding cyclanones, achieving yields generally better than 80% under mild conditions. tandfonline.com Other modern approaches include visible-light-mediated photochemical oxidation of corresponding secondary amines or one-pot syntheses from alcohols using silver-N-heterocyclic carbene (NHC) catalysts. organic-chemistry.org The direct reductive amination of ketones with secondary amines, using activators like trichlorosilane (B8805176) and an organic Lewis base, also proceeds through a hindered iminium intermediate, showcasing another pathway to these structures. nih.gov
| Method/Catalyst | Starting Materials | Conditions | Key Advantages | Ref. |
| Traditional Methods | ||||
| Azeotropic Distillation | Hindered Ketone + Amine | Heat, with/without acid | Simple procedure | tandfonline.com |
| Titanium Tetrachloride (TiCl₄) | Hindered Ketone + Amine | Anhydrous | Effective for some hindered ketones | tandfonline.com |
| Novel Catalytic Systems | ||||
| Dibutyltin Dichloride (Bu₂SnCl₂) | Hindered Ketone + Amine | Neutral, Room Temp. | High yields (>80%), mild, neutral | tandfonline.com |
| Silver-NHC Complex | Alcohol + Amine | Dry air, base | One-pot synthesis, high yields | organic-chemistry.org |
| Eosin-Y (photocatalyst) | Benzyl Alcohol | Visible light | Mild, metal-free oxidation step | organic-chemistry.org |
| Trichlorosilane/TMEDA | Ketone + Secondary Amine | Room Temp. | One-pot reductive amination | nih.gov |
Expansion of Asymmetric Catalysis with 2,2,4,4-Tetramethyl-3-pentanone Imine Derived Ligands
The rigid and sterically demanding framework of this compound makes it an attractive scaffold for developing chiral ligands for asymmetric catalysis. The bulky groups can create a well-defined chiral pocket around a metal center, influencing the stereochemical outcome of a reaction with high precision.
Ligands derived from hindered imines are being explored in a variety of enantioselective transformations. A primary focus has been the asymmetric reduction of prochiral imines to form chiral amines, which are valuable building blocks in pharmaceuticals. nih.gov While N-aryl imines have been successfully hydrogenated with high enantioselectivity using iridium or ruthenium complexes, sterically hindered N-alkyl imines remain challenging substrates. nih.govacs.org Recent breakthroughs include the use of well-defined iron complexes with chiral bis(oxazolinylmethylidene)isoindoline pincer ligands for the highly enantioselective hydroboration of N-alkyl imines, achieving up to >99% enantiomeric excess (ee). nih.gov
Furthermore, biocatalysis using imine reductases (IREDs) has emerged as a powerful tool for the reduction of sterically hindered cyclic imines, producing chiral 2-aryl-substituted pyrrolidines with excellent enantioselectivity (>99% ee). researchgate.net The development of ligands from ultrahindered imines could enhance the performance of transition metal catalysts in reactions such as asymmetric hydrogenation, transfer hydrogenation, and additions of various nucleophiles to imines. rsc.orgmdma.ch
| Transformation | Catalyst System | Substrate Type | Enantioselectivity (ee) | Ref. |
| Asymmetric Hydroboration | Iron-Pincer Complex | Acyclic N-Alkyl Imines | Up to >99% | nih.gov |
| Asymmetric Hydrogenation | Ruthenium-Pybox Complex | N-Aryl Imines | Up to 99% | acs.org |
| Asymmetric Hydrogenation | Iridium-Diphosphine Complex | Cyclic 2-Aryl Imines | High | rsc.org |
| Biocatalytic Reduction | Imine Reductases (IREDs) | Sterically Hindered Pyrrolines | >99% | researchgate.net |
To enhance the practical utility of homogeneous catalysts, significant research is directed towards their immobilization on solid supports. Heterogenization facilitates catalyst separation, recycling, and integration into continuous flow processes. Common strategies involve covalent attachment, physical entrapment, or electrostatic interactions with supports like silica, polymers, or nanoparticles. wiley-vch.deacs.org
For imine-based (Schiff base) catalysts, gold(III) complexes have been successfully heterogenized and shown to be effective in the homocoupling of aryl boronic acids. rsc.orgnih.gov Immobilization can be achieved by anchoring the ligand to a support before metal complexation or by modifying a pre-formed complex. A key challenge is to maintain the high activity and selectivity of the homogeneous catalyst while preventing leaching from the support. wiley-vch.de Advanced techniques like atomic layer deposition (ALD) offer a novel way to immobilize molecular catalysts by encapsulating them with a porous oxide layer, which strongly adheres the catalyst to the support and can enhance its stability and performance, even in green solvents like water. rsc.org
Integration of Highly Hindered Imine Units into Functional Materials
The incorporation of sterically bulky imine units into larger molecular architectures is a promising strategy for creating advanced functional materials with unique properties.
Molecular photoswitches, which can reversibly isomerize between two states upon light irradiation, are crucial components for light-responsive materials. nih.gov While azobenzenes are the most common photoswitches, imines have emerged as a compelling alternative due to their straightforward synthesis. nih.gov However, simple arylimines often suffer from poor photoswitching properties, including short thermal half-lives of the metastable Z-isomer and incomplete conversion. nih.gov
Recent research has shown that introducing steric hindrance can dramatically improve these characteristics. nih.gov A novel class of photoswitches, aryliminopyrazoles (AIPs), overcomes these limitations by exhibiting near-quantitative conversion (>95%) to the Z-isomer using visible light (470 nm) and possessing long thermal half-lives, up to 19.2 hours at room temperature. nih.govchemrxiv.orgrsc.org The steric bulk is key to these improved properties. Furthermore, photoswitchable imines can act as both the photoresponsive unit and the dynamic covalent bond, enabling the system to be driven into a non-equilibrium steady state under continuous irradiation, a concept that mimics biological processes. nih.govrmit.edu.vn
| Photoswitch Class | Irradiation Wavelength | Z-isomer at PSS | Thermal Half-life (t₁/₂) | Key Features | Ref. |
| Aryliminopyrazoles (AIPs) | 470 nm (Visible) | >95% | Up to 19.2 hours | Negative photochromism, fatigue resistance | nih.govrsc.org |
| Benzil-derived Imines | UV | Variable | Variable | Studied as molecular motors | nih.gov |
Covalent Organic Frameworks (COFs) are crystalline porous polymers with ordered structures, making them ideal for applications in gas storage, separation, and catalysis. nih.govnih.gov Imine linkages are particularly popular for constructing 2D COFs because the reversible nature of the imine bond formation allows for "error correction" during crystallization, leading to highly ordered materials. nih.govntu.edu.sg
The introduction of bulky, sterically hindered building blocks, such as those derived from 2,2,4,4-tetramethyl-3-pentanone, can have a profound impact on the final COF structure and properties. Steric hindrance between layers can be manipulated to control the chemical stability and stacking of 2D COFs. ntu.edu.sg For example, alkyl groups can be strategically placed to kinetically block the hydrolysis of the imine linkages, enhancing the framework's stability in harsh acidic or basic conditions. ntu.edu.sg Moreover, recent studies have demonstrated that the steric effects of intermediates formed during synthesis can be leveraged to induce the formation of 3D COFs from planar precursors, a significant challenge in the field. researchgate.net This strategy, where steric hindrance in the intermediate state dictates the topology, opens a new avenue for designing complex 3D COFs without the need for rigid, three-dimensional monomer units. researchgate.net
Advanced Computational Methodologies for Predictive Design and Discovery
The application of advanced computational methodologies to predict the properties and reactivity of this compound is a field ripe for exploration. Currently, specific computational studies dedicated solely to this bulky aliphatic imine are not widely reported in publicly accessible literature. However, the broader field of computational chemistry provides a robust framework for future investigations.
Predictive models based on Density Functional Theory (DFT) and other quantum chemical methods could be employed to elucidate the electronic structure, steric effects, and thermodynamic parameters of reactions involving this compound. Such studies would be invaluable for designing novel catalysts and reaction pathways that can accommodate its significant steric bulk. Furthermore, molecular dynamics simulations could offer insights into its behavior in solution and its interactions with other molecules, paving the way for the rational design of new synthetic applications.
Table 1: Potential Applications of Computational Methodologies for this compound
| Computational Method | Potential Application | Predicted Outcome |
| Density Functional Theory (DFT) | Reaction mechanism studies | Elucidation of transition states and activation energies for reactions. |
| Ab initio methods | Spectroscopic analysis | Prediction of NMR, IR, and UV-Vis spectra to aid in characterization. |
| Molecular Dynamics (MD) | Solvation and intermolecular interactions | Understanding solvent effects and the influence of steric hindrance on reactivity. |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive modeling | Development of models to predict the biological activity or physical properties of derivatives. |
This table is illustrative of potential research directions and is not based on existing published data for this specific compound.
Exploration of this compound in Unconventional Reaction Media
The use of unconventional reaction media, such as ionic liquids, supercritical fluids, and deep eutectic solvents, offers significant advantages in terms of sustainability, reaction efficiency, and product selectivity. To date, there is a notable absence of published research specifically detailing the behavior and reactivity of this compound in such media.
Future research in this area could uncover novel reactivity and synthetic possibilities. For instance, the unique polarity and solvating properties of ionic liquids could influence the stereochemical outcome of reactions involving this imine. Similarly, the tunable properties of supercritical fluids could allow for precise control over reaction conditions, potentially leading to higher yields and cleaner reaction profiles. Investigating the solubility and stability of this compound in these green solvents would be the first step towards unlocking their potential in this context.
Table 2: Potential Unconventional Reaction Media and Their Advantages for Reactions with this compound
| Unconventional Medium | Potential Advantages | Research Focus |
| Ionic Liquids | High thermal stability, tunable polarity, potential for catalyst recycling. | Investigating solubility, stability, and reactivity for novel synthetic transformations. |
| Supercritical Fluids (e.g., scCO₂) | High diffusivity, low viscosity, environmentally benign. | Exploring its use in catalytic reactions and extractions. |
| Deep Eutectic Solvents | Biodegradable, low cost, easy to prepare. | Studying its role as a green reaction medium for imine synthesis and derivatization. |
This table outlines potential areas of future research as specific studies on this compound in these media are not currently available.
Q & A
Q. What spectroscopic methods are recommended for confirming the structural identity of 2,2,4,4-tetramethyl-3-pentanone imine in synthetic workflows?
Answer: Structural confirmation requires a combination of 1H/13C NMR , IR spectroscopy , and mass spectrometry . For NMR, focus on characteristic imine proton signals (C=N-H) near δ 7-8 ppm and methyl group splitting patterns. IR should confirm the C=N stretch (~1640 cm⁻¹). High-resolution mass spectrometry (HRMS) can validate the molecular formula (C₉H₁₉N, MW 141.26) . While direct spectral data for the imine is limited in the literature, analogous ketone studies (e.g., solvent-dependent C-D bending in ) highlight the importance of solvent selection during analysis.
Q. How should researchers handle and store this compound to ensure stability?
Answer: Store the compound in airtight, light-resistant containers under an inert atmosphere (argon/nitrogen) at 2–8°C. Avoid exposure to moisture, as imines are prone to hydrolysis. Although flammability data for the imine is not explicitly reported, its ketone precursor (2,2,4,4-tetramethyl-3-pentanone) is classified as flammable (flash point 91°F) . Use grounded equipment and adhere to explosion-proof protocols during handling.
Advanced Research Questions
Q. What challenges arise in the functionalization of this compound due to steric hindrance, and how can they be addressed?
Answer: The highly branched structure of the imine creates significant steric hindrance, limiting accessibility to the C=N bond. For example, the ketone precursor (2,2,4,4-tetramethyl-3-pentanone) resists reduction by 9-BBN even under reflux conditions . To functionalize the imine:
Q. How do solvent polarity and hydrogen-bonding capabilities influence the stability of this compound in solution-phase reactions?
Answer: Solvent choice critically impacts imine stability. Polar aprotic solvents (e.g., THF, DMSO) stabilize the imine by reducing nucleophilic attack, while protic solvents (e.g., water, alcohols) promote hydrolysis. demonstrates that solvent polarity shifts vibrational frequencies (e.g., C-D bending in CDCl₃/acetone mixtures), suggesting similar solvent-dependent behavior for the imine . For kinetic studies, use low-polarity solvents (hexane, toluene) to minimize decomposition.
Q. What methodological considerations are required when analyzing conflicting environmental toxicity data for this compound?
Answer: Discrepancies in toxicity profiles (e.g., Microtox EC50 values) may arise from:
- Test organism variability (bacteria vs. eukaryotic models).
- Exposure duration and concentration gradients .
To resolve contradictions: - Cross-validate using multiple assays (e.g., Daphnia magna immobilization, algal growth inhibition).
- Conduct QSAR modeling to predict bioaccumulation and persistence .
- Reference analogous ketone data (e.g., WGK 3 classification for water hazard) .
Q. How can researchers optimize purification protocols for this compound given its low volatility?
Answer: Due to its high molecular weight (141.26) and steric bulk, traditional distillation is impractical. Instead:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
